molecular formula C18H16Cl2N2S B12169344 4-(2,4-Dichlorophenyl)-2-(phenylazamethylene)-3-propyl-1,3-thiazoline CAS No. 1049986-10-8

4-(2,4-Dichlorophenyl)-2-(phenylazamethylene)-3-propyl-1,3-thiazoline

Cat. No.: B12169344
CAS No.: 1049986-10-8
M. Wt: 363.3 g/mol
InChI Key: BQUOKEKSWAUABQ-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-2-(phenylazamethylene)-3-propyl-1,3-thiazoline is a synthetic organic compound characterized by its unique thiazoline ring structure

Preparation Methods

The synthesis of 4-(2,4-Dichlorophenyl)-2-(phenylazamethylene)-3-propyl-1,3-thiazoline typically involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazoline ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

4-(2,4-Dichlorophenyl)-2-(phenylazamethylene)-3-propyl-1,3-thiazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-2-(phenylazamethylene)-3-propyl-1,3-thiazoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins and nucleic acids.

Comparison with Similar Compounds

4-(2,4-Dichlorophenyl)-2-(phenylazamethylene)-3-propyl-1,3-thiazoline can be compared with other thiazoline derivatives, such as:

    2-(2,4-Dichlorophenyl)-3-propyl-1,3-thiazolidine: This compound lacks the azamethylene group, which may affect its reactivity and biological activity.

    4-(2,4-Dichlorophenyl)-2-(methylazamethylene)-3-propyl-1,3-thiazoline:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications.

Properties

CAS No.

1049986-10-8

Molecular Formula

C18H16Cl2N2S

Molecular Weight

363.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-N-phenyl-3-propyl-1,3-thiazol-2-imine

InChI

InChI=1S/C18H16Cl2N2S/c1-2-10-22-17(15-9-8-13(19)11-16(15)20)12-23-18(22)21-14-6-4-3-5-7-14/h3-9,11-12H,2,10H2,1H3

InChI Key

BQUOKEKSWAUABQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CSC1=NC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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